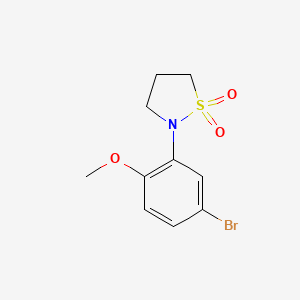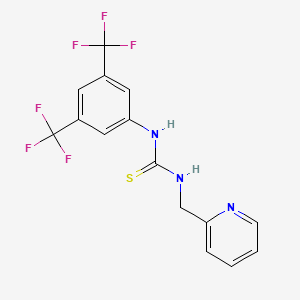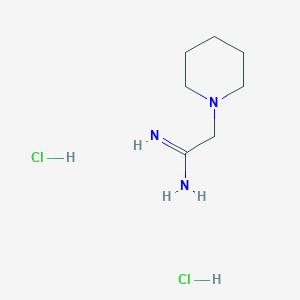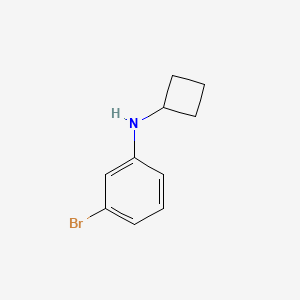![molecular formula C19H19N3O B2650252 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide CAS No. 1799272-02-8](/img/structure/B2650252.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . 1H-pyrrolo[2,3-b]pyridine is a compound with the molecular formula C7H6N2 and a molecular weight of 118.1359 . It has been used in the design of potent inhibitors for fibroblast growth factor receptors (FGFRs) .
Aplicaciones Científicas De Investigación
Antifungal and Insecticidal Potential
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide derivatives have shown promising antifungal and insecticidal properties. In a study by Xiao et al. (2011), novel cinnamamide derivatives were synthesized and evaluated for their fungicidal and insecticidal activities. These compounds demonstrated significant inhibition against various plant pathogens and exhibited moderate nematicidal activities. The introduction of different amines and a chlorine atom in the pyridine ring enhanced their fungicidal activity, highlighting their potential in agricultural applications Xiao et al., 2011.
Anticancer Activity
A series of 4-amino-5-cinnamoylthiazoles were designed and synthesized as chalcone-like anticancer agents, with some derivatives showing significant antiproliferative activities against various human cancer cell lines. The pyrrolidine derivative, in particular, exhibited promising activity against HepG2 cells, indicating the potential of this compound derivatives in cancer therapy Ayati et al., 2018.
Antimicrobial and Antioxidant Properties
Amido linked bis heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles derived from cinnamamide, have demonstrated antimicrobial activity against bacteria such as Bacillus subtilis and fungi like Penicillium chrysogenum. These findings suggest their potential as antimicrobial agents Padmavathi et al., 2011. Additionally, a new class of pyridinylcarbamoylmethyl pyrrolyl/pyrazolylcarboxamides showed significant antioxidant activity, with methoxy-substituted pyrazolyl pyridines displaying notable effectiveness compared to standard ascorbic acid, indicating their utility in combating oxidative stress Gudi et al., 2017.
Novel Synthetic Approaches
Research has also focused on innovative synthetic methodologies for cinnamic acids and their derivatives, crucial for further applications in medicinal chemistry and materials science. For instance, a direct synthesis approach for cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids has been developed, providing a new route for preparing these compounds with potential utility in various scientific fields Chiriac et al., 2005.
Mecanismo De Acción
Propiedades
IUPAC Name |
(E)-3-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-18(10-9-16-6-2-1-3-7-16)20-13-5-14-22-15-11-17-8-4-12-21-19(17)22/h1-4,6-12,15H,5,13-14H2,(H,20,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFPVGNRPCZQDI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2650169.png)


![[5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B2650177.png)

![1-(2,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2650180.png)
![N-(2-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2650182.png)

![5,6-Dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone](/img/structure/B2650185.png)



![(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2650190.png)

